



Gas chromatography-mass spectrometry (GC-MS) for propoxur quantification

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An Application Note for the Quantification of **Propoxur** using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Propoxur is a carbamate insecticide widely used for the control of pests in agriculture and public health.[1] Due to its potential toxicity and regulations governing its maximum residue limits (MRLs) in food and environmental samples, sensitive and reliable analytical methods are required for its quantification.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of propoxur residues. This application note provides a detailed protocol for the extraction and quantification of propoxur in various matrices using a GC-MS system. The methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Principle of the Method

The method involves an initial sample preparation step to extract **propoxur** from the matrix, followed by cleanup to remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective extraction technique.[4] [5][6] Following extraction, the sample is injected into the GC-MS system. In the gas chromatograph, **propoxur** is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting



molecular ion and its characteristic fragment ions are detected and used for identification and quantification.

Experimental Protocol Reagents and Materials

- Solvents: Acetonitrile (ACN), Toluene, Isooctane (all HPLC or pesticide residue grade).
- Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, Graphitized Carbon Black (GCB).
- Standards: Propoxur certified reference material (CRM).
- Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, ceramic homogenizers, 2 mL autosampler vials with caps, syringe filters (0.22 µm PTFE).

Standard Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of propoxur CRM and dissolve in 10 mL of a suitable solvent like acetonitrile or methanol. Store at -20°C.
- Intermediate Stock Solution (10 μg/mL): Dilute the primary stock solution 1:100 with acetonitrile.
- Working Calibration Standards: Prepare a series of calibration standards by serially diluting
 the intermediate stock solution with the final reconstitution solvent to achieve concentrations
 ranging from approximately 5 to 500 ng/mL.

Sample Preparation (QuEChERS Method)

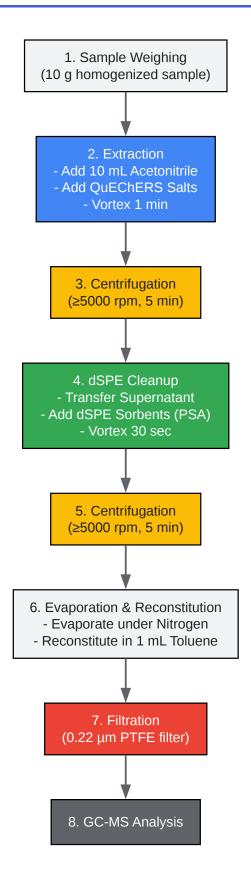
The following protocol is a general guideline and may need optimization depending on the specific sample matrix.

- Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples like water, 500 mL may be concentrated using solid-phase extraction (SPE) prior to analysis.[3]
- Extraction:



- Add 10 mL of acetonitrile to the tube.
- If required, add an internal standard.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[5]
- Cap the tube and vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥5,000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg GCB for pigmented samples).
 - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge the dSPE tube at ≥5,000 rpm for 5 minutes.
- Solvent Exchange: Transfer an aliquot of the cleaned supernatant to a clean tube, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of a suitable solvent for GC injection, such as isooctane or toluene.[7]
- Filtration: Filter the final extract through a 0.22 μm syringe filter into an autosampler vial.





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Figure 1. Experimental workflow for **propoxur** sample preparation using the QuEChERS method.

Instrumentation: GC-MS Parameters

The following table outlines typical instrumental parameters for the analysis of **propoxur**. These may require optimization for specific instruments and applications.

Parameter	Setting	
GC System	Agilent 7890 GC or equivalent	
Mass Spectrometer	Agilent 7000 Series Triple Quadrupole MS or equivalent	
Injection Port	Splitless mode	
Injection Volume	1-2 μL	
Injector Temp.	250°C[3]	
Carrier Gas	Helium at a constant flow of 1.0 - 1.3 mL/min[3]	
GC Column	30 m x 0.25 mm ID, 0.25 μ m film thickness; e.g., HP-5ms, Rxi-5SilMS[3]	
Oven Program	Initial: 70°C, hold 2 min; Ramp: 25°C/min to 150°C, then 10°C/min to 280°C, hold 5 min.	
Transfer Line Temp.	280°C	
Ion Source	Electron Ionization (EI)	
Ion Source Temp.	230°C	
Ionization Energy	70 eV	
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)	
Quantifier Ion	m/z 110[1][2]	
Qualifier Ions	m/z 152, m/z 111[1][2]	



Data Analysis and Quantitative Results Quantification

Quantification is performed by generating a calibration curve from the analysis of the working standards. The peak area of the quantifier ion (m/z 110) is plotted against the concentration of each standard. A linear regression analysis is performed to determine the concentration of **propoxur** in unknown samples based on their peak areas.

Method Validation

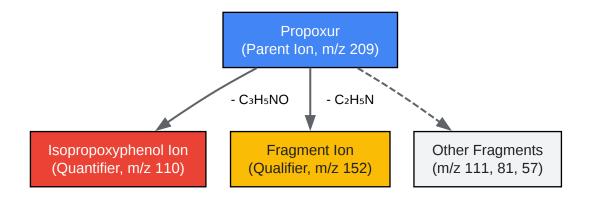
The analytical method should be validated to ensure its performance characteristics are suitable for the intended application.[6][9][10] Key validation parameters are summarized below.

Parameter	Typical Performance Criteria	Example Result
Linearity (r²)	≥ 0.99[11]	0.998
Limit of Detection (LOD)	Signal-to-Noise (S/N) ratio ≥ 3	0.005 mg/kg
Limit of Quantification (LOQ)	Signal-to-Noise (S/N) ratio ≥ 10; lowest validated concentration	0.01 mg/kg[7]
Accuracy (Recovery)	70 - 120%[7]	95.5%[4]
Precision (RSD)	≤ 20%[7]	< 10%

Propoxur Fragmentation in EI-MS

Under electron ionization, the **propoxur** molecule (molecular weight: 209.24 g/mol) undergoes characteristic fragmentation. The primary fragment observed is the ion at m/z 110, corresponding to the isopropoxyphenol fragment, which is typically the most abundant and used for quantification.





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Figure 2. Proposed electron ionization fragmentation pathway for **propoxur** in mass spectrometry.

Conclusion

This application note details a robust and reliable method for the quantification of **propoxur** using GC-MS. The combination of a QuEChERS-based sample preparation protocol and optimized GC-MS parameters provides the high sensitivity and selectivity required for tracelevel analysis in complex matrices. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for routine monitoring in food safety, environmental analysis, and toxicology studies.

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